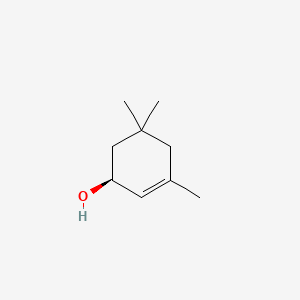

3,5,5-Trimethyl-2-cyclohexen-1-ol, (1S)-

Description

Significance of Chiral Alicyclic Alcohols in Stereoselective Synthesis

Chiral alicyclic alcohols are invaluable building blocks in the synthesis of complex, stereochemically defined molecules, particularly in the pharmaceutical and natural product sectors. nih.govnih.gov Their rigid cyclic framework provides a well-defined spatial arrangement of functional groups, which is crucial for controlling the stereochemical outcome of subsequent reactions. The hydroxyl group, in particular, serves as a versatile handle for a wide array of chemical transformations.

Methods for obtaining enantiomerically enriched alcohols are diverse and include the resolution of racemic mixtures and asymmetric synthesis. encyclopedia.pub Kinetic resolution, often catalyzed by enzymes such as lipases, is a widely employed technique where one enantiomer of a racemic alcohol is selectively reacted, allowing for the separation of the unreacted, enantiopure alcohol. encyclopedia.pub Asymmetric reduction of prochiral ketones is another powerful strategy, frequently utilizing biocatalysts like ketoreductases or chiral transition-metal complexes to produce a single enantiomer of the corresponding alcohol with high enantiomeric excess. nih.govencyclopedia.pub

Research Landscape of 3,5,5-Trimethyl-2-cyclohexen-1-ol (B1582508) Enantiomers

The research concerning the individual enantiomers of 3,5,5-trimethyl-2-cyclohexen-1-ol primarily revolves around their stereoselective synthesis and potential applications as chiral building blocks. The precursor, isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one), is a readily available industrial chemical produced from the aldol (B89426) condensation of acetone. wikipedia.orgdrugfuture.com The primary route to the chiral alcohols is through the enantioselective reduction of the carbonyl group of isophorone.

Biocatalysis has emerged as a prominent and environmentally benign method for this transformation. Various microorganisms and isolated enzymes have been investigated for their ability to reduce isophorone to the corresponding (1S)- or (1R)-alcohol with high enantioselectivity. The metabolic transformation of isophorone in organisms has been observed to produce isophorol, among other metabolites, indicating a natural pathway for this reduction. nih.gov

While detailed, large-scale industrial applications specifically for the (1S)-enantiomer are not as extensively documented as for the racemic mixture, its availability through biocatalytic methods makes it a valuable tool for researchers in asymmetric synthesis. The distinct stereochemistry of (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol can be exploited to control the formation of new stereocenters in subsequent reactions, making it a desirable starting material for the synthesis of complex chiral molecules.

Below is a table summarizing the key properties of the parent compound, 3,5,5-Trimethyl-2-cyclohexen-1-ol.

| Property | Value |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol sigmaaldrich.com |

| Appearance | Colorless liquid |

| Boiling Point | 79.5-81.5 °C at 8 mmHg sigmaaldrich.com |

| Density | 0.918 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.472 sigmaaldrich.com |

| Flash Point | 80 °C (closed cup) sigmaaldrich.com |

Further research is focused on expanding the library of biocatalysts for the efficient production of both enantiomers and exploring their utility in the synthesis of novel, high-value chiral compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64543-48-2 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(1S)-3,5,5-trimethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3/t8-/m1/s1 |

InChI Key |

LDRWAWZXDDBHTG-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C[C@H](CC(C1)(C)C)O |

Canonical SMILES |

CC1=CC(CC(C1)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1s 3,5,5 Trimethyl 2 Cyclohexen 1 Ol

Non-Stereoselective Synthetic Routes to 3,5,5-Trimethyl-2-cyclohexen-1-ol (B1582508)

Non-stereoselective methods primarily focus on the conversion of the readily available starting material, 3,5,5-trimethyl-2-cyclohexen-1-one, commonly known as isophorone (B1672270). These routes yield a racemic mixture of (1R)- and (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol.

Reduction of 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) and Related Ketones

The most direct approach to racemic 3,5,5-trimethyl-2-cyclohexen-1-ol is the reduction of the carbonyl group in isophorone. This transformation requires careful selection of reducing agents to achieve chemoselectivity, specifically reducing the ketone while leaving the carbon-carbon double bond intact.

One common method is catalytic hydrogenation . The choice of catalyst and reaction conditions is crucial to prevent the reduction of the double bond. For instance, the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone (B147574) can be achieved with high yield (99%) using a Palladium on carbon (Pd/C) catalyst in the absence of a solvent. nih.gov However, to obtain the desired allylic alcohol, different catalysts and conditions are necessary. The use of certain solvents can influence the selectivity of the hydrogenation. For example, solvents like methanol, ethanol, and isopropanol (B130326) have been shown to promote the formation of 3,5,5-trimethylcyclohexanol, the fully saturated alcohol. nih.gov

Another significant method is the Meerwein-Ponndorf-Verley (MPV) reduction . This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol, usually isopropanol, to the ketone. nih.govnih.govjocpr.comd-nb.info The MPV reduction is known for its high chemoselectivity for aldehydes and ketones over other reducible functional groups like alkenes, making it well-suited for the synthesis of allylic alcohols from α,β-unsaturated ketones. nih.govjocpr.com The reaction proceeds through a six-membered ring transition state and is reversible. nih.govnih.gov More recent variations of the MPV reduction employ other metal alkoxides or base-mediated conditions to improve efficiency and broaden the substrate scope. google.com

The table below summarizes common reduction methods for isophorone.

| Starting Material | Reducing Agent/Catalyst | Solvent | Product(s) | Yield | Reference |

| Isophorone | Pd/C | None | 3,3,5-Trimethylcyclohexanone | 99% | nih.gov |

| Isophorone | RANEY® Ni | THF | 3,3,5-Trimethylcyclohexanone | 98.1% | nih.gov |

| Isophorone | Aluminum Isopropoxide | Isopropanol | 3,5,5-Trimethyl-2-cyclohexen-1-ol | - | nih.govnih.govjocpr.comd-nb.info |

Alternative Chemical Transformation Pathways

Besides direct reduction, alternative pathways starting from isophorone or its derivatives can lead to 3,5,5-trimethyl-2-cyclohexen-1-ol. These routes may involve multiple steps and are generally less direct than reduction. For instance, the oxidation of isophorone can lead to various functionalized cyclohexenone derivatives, which could then potentially be converted to the target alcohol through subsequent reactions. One example is the preparation of 6-hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (B14593129) from isophorone. orgsyn.org While this specific product is not the target alcohol, the chemistry demonstrates the feasibility of manipulating the isophorone core at different positions, opening up alternative, albeit more complex, synthetic routes.

Enantioselective Synthesis of (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol

To obtain the specific (1S)-enantiomer of 3,5,5-trimethyl-2-cyclohexen-1-ol, enantioselective strategies are required. These methods are designed to differentiate between the two enantiomers of a racemic precursor or to create the desired stereocenter in a controlled manner.

Biocatalytic Approaches for Chiral Resolution and Asymmetric Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high stereoselectivity of enzymes.

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. jocpr.com This process relies on an enzyme, typically a lipase (B570770), to selectively catalyze the transformation of one enantiomer at a much faster rate than the other. This results in the separation of the unreacted, enantiomerically enriched substrate from the newly formed, also enantiomerically enriched, product. jocpr.comd-nb.info

The most common application of this technique for alcohols is through lipase-catalyzed transesterification . In this reaction, a racemic alcohol is reacted with an acyl donor (e.g., an ester or an acid anhydride) in the presence of a lipase. The enzyme will selectively acylate one of the alcohol enantiomers, leaving the other enantiomer unreacted. The success of the resolution is determined by the enantioselectivity of the lipase, often expressed as the enantiomeric ratio (E-value). High E-values are indicative of a highly selective resolution.

Several lipases have been shown to be effective in the kinetic resolution of various chiral alcohols. d-nb.infomdpi.com For instance, lipases from Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens are frequently employed. d-nb.info The choice of solvent, acyl donor, and temperature can significantly impact the efficiency and enantioselectivity of the resolution. nih.gov

The following table illustrates the potential application of lipase-catalyzed kinetic resolution to racemic 3,5,5-trimethyl-2-cyclohexen-1-ol, based on findings for analogous compounds.

| Racemic Substrate | Enzyme | Acyl Donor | Solvent | Key Findings | Reference |

| Aromatic Morita-Baylis-Hillman acetates | P. fluorescens lipase, P. cepacia lipase (PCL) | - (Hydrolysis) | - | Good selectivity, with PCL giving an eep of 92%. | d-nb.info |

| Aryltrimethylsilyl chiral alcohols | Lipases from various sources | Vinyl acetate (B1210297) | Hexane | High enantiomeric ratios (E > 200) and excellent enantiomeric excess (>99%) for m- and p-isomers. | mdpi.com |

| Racemic acidic drugs | Various lipases | - | Non-standard organic solvents | Successful enantioselective resolution demonstrated. | nih.gov |

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective synthetic routes. nih.gov This approach leverages the strengths of both methodologies, using chemical reactions for transformations that are difficult to achieve enzymatically and enzymes for highly selective steps, such as chiral resolutions or asymmetric reductions.

A potential chemoenzymatic route to (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol could involve the non-stereoselective synthesis of the racemic alcohol via one of the methods described in section 2.1, followed by an enzyme-catalyzed kinetic resolution as detailed in section 2.2.1.1. This would yield the desired (1S)-enantiomer with high enantiomeric purity.

Another chemoenzymatic strategy is deracemization , which aims to convert a racemate into a single enantiomer, theoretically achieving a 100% yield. This can be accomplished by combining an enantioselective enzymatic reaction with a racemization catalyst for the unreacted enantiomer. While powerful, the development of efficient deracemization processes can be challenging.

The field of chemoenzymatic synthesis is rapidly expanding, with new biocatalysts and reaction cascades being developed to access a wide range of chiral molecules. nih.gov

Asymmetric Organocatalysis and Metal-Catalyzed Methods

The enantioselective reduction of α,β-unsaturated ketones like isophorone is a cornerstone of modern organic synthesis. Both metal-based catalysts and purely organic catalysts have been successfully employed to achieve high levels of stereocontrol.

Metal-Catalyzed Asymmetric Reduction:

Transition metal complexes, particularly those based on ruthenium and rhodium, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of isophorone. These methods often involve a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the approach of the reducing agent to one face of the ketone.

A notable example is the use of ruthenium catalysts. For instance, the asymmetric transfer hydrogenation of isophorone using a ruthenium complex prepared from [RuCl2(p-cymene)]2 and a chiral amino alcohol ligand in formic acid/triethylamine can yield (S)-3,5,5-trimethyl-2-cyclohexen-1-ol with high conversion and excellent enantioselectivity. The specific ligand architecture is crucial for achieving high stereoinduction.

Similarly, Noyori-type ruthenium catalysts, featuring ligands such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are renowned for their efficiency in the asymmetric transfer hydrogenation of ketones. When applied to isophorone, these systems can provide the (S)-alcohol in high yield and with an enantiomeric excess (e.e.) often exceeding 95%.

Organocatalytic Asymmetric Reduction:

Organocatalysis offers a complementary, metal-free approach. One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. This catalyst activates a borane (B79455) reducing agent (like borane-dimethyl sulfide (B99878) complex) and directs the hydride transfer to the carbonyl group of isophorone with high enantioselectivity. The reaction proceeds under mild conditions and reliably produces the (S)-alcohol. The steric and electronic properties of the oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, are key to its success.

Another organocatalytic strategy involves the use of chiral phosphoric acids or their derivatives in transfer hydrogenation reactions, often employing a Hantzsch ester as the hydride source. These catalysts function as Brønsted acids, activating the ketone substrate towards reduction and creating a well-defined chiral pocket that ensures enantioselectivity.

Table 1: Representative Metal-Catalyzed and Organocatalytic Syntheses of (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol

Chiral Auxiliary-Mediated Syntheses

An alternative strategy to catalyst-controlled asymmetric reactions is the use of chiral auxiliaries. In this approach, the achiral substrate (isophorone) is covalently bonded to a chiral molecule (the auxiliary) to form a diastereomeric intermediate. A subsequent, non-stereoselective reaction is then guided by the stereochemistry of the auxiliary, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to release the desired enantiomerically enriched product.

For the synthesis of (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol, this could involve the formation of a chiral hydrazone or imine from isophorone using a chiral hydrazine (B178648) or amine. For example, isophorone can be reacted with a chiral hydrazine like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) to form a chiral hydrazone.

The subsequent reduction of the C=N bond and the ketone carbonyl can be performed in a diastereoselective manner. However, a more direct application involves the diastereoselective reduction of the ketone in a substrate that already contains a chiral auxiliary. For instance, a chiral ester derived from a related keto-acid could be reduced, where the chiral alcohol portion of the ester directs the reduction of the ketone.

A common strategy involves the diastereoselective reduction of a β-keto imine derived from isophorone and a chiral amine. The reduction of the carbonyl group is sterically directed by the bulky chiral auxiliary. Subsequent hydrolysis of the imine bond liberates the chiral alcohol. The choice of reducing agent is critical to maximize the diastereomeric ratio. Bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) are often used to enhance facial selectivity, as their approach is highly sensitive to the steric environment created by the auxiliary.

Table 2: Chiral Auxiliary-Mediated Synthesis of (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol Precursor

Stereochemical Characterization and Elucidation of 1s 3,5,5 Trimethyl 2 Cyclohexen 1 Ol

Determination of Absolute Configuration

The absolute configuration of a stereocenter, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, requires methods that can differentiate between enantiomers. libretexts.org The following techniques are pivotal in assigning the (1S) configuration to this specific unsaturated cyclic alcohol.

The Mosher ester method is a powerful NMR-based technique for elucidating the absolute configuration of chiral secondary alcohols. umn.edu The method involves the chemical derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. umn.edustackexchange.com

The underlying principle is that these diastereomers adopt a specific conformation where the phenyl and trifluoromethyl groups of the MTPA moiety create distinct shielding and deshielding zones in their respective magnetic environments. stackexchange.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ) between the (S)-MTPA ester and the (R)-MTPA ester (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced. stackexchange.comnih.gov For (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol, protons on the side of the carbinol center that experience positive Δδ values are oriented on one side of the Mosher ester plane, while those with negative Δδ values are on the other, allowing for the assignment of the (S) configuration at the C-1 position. umn.edu

Table 1: Conceptual ¹H NMR Data for Mosher Ester Analysis of (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol This table illustrates the expected pattern of chemical shift differences (Δδ_RS_) used to assign the absolute configuration.

| Proton(s) | Group | Expected Sign of Δδ (δS - δR) |

| H-2 | Vinylic Proton | + |

| H-6 (axial/equatorial) | Methylene (B1212753) Protons | - |

| C3-Methyl | Methyl Protons | + |

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub While the chromophore in 3,5,5-trimethyl-2-cyclohexen-1-ol (B1582508) is weak, the technique becomes exceptionally powerful when combined with quantum chemical calculations. researchgate.netresearchgate.net

The methodology involves first obtaining the experimental ECD spectrum of the enantiomerically pure sample. Concurrently, computational methods, such as time-dependent density functional theory (TD-DFT), are used to predict the theoretical ECD spectra for both the (1S) and (1R) enantiomers. dtu.dkdtu.dk These calculations must account for all significant low-energy conformers of the molecule, as the final predicted spectrum is a Boltzmann-averaged spectrum of these conformers. researchgate.net The absolute configuration of the experimental sample is then determined by comparing its ECD spectrum with the two calculated spectra. A direct match between the experimental and the calculated spectrum for the (1S)-isomer provides unambiguous confirmation of its absolute configuration.

X-ray crystallography is the gold standard for molecular structure determination, providing an unambiguous three-dimensional model of a molecule in the solid state. However, many low molecular weight alcohols, including 3,5,5-trimethyl-2-cyclohexen-1-ol, are oils or low-melting solids, making them unsuitable for single-crystal X-ray analysis.

To overcome this limitation, the alcohol is converted into a crystalline derivative. This is typically achieved by esterification with a carboxylic acid containing a heavy atom, such as p-bromobenzoic acid. The heavy atom facilitates the solution of the phase problem in crystallography and allows for the reliable determination of the absolute structure using anomalous dispersion. Once the absolute configuration of the chiral derivative is established through X-ray diffraction, the configuration of the original alcohol, (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol, is known with certainty.

Assessment of Enantiomeric Excess and Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. chemistrysteps.comyoutube.com It is a critical parameter for characterizing chiral compounds.

Chiral chromatography is the most common and accurate method for determining the enantiomeric excess of a sample. chromatographyonline.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatographic column. youtube.com

Chiral Gas Chromatography (GC): For volatile compounds like 3,5,5-trimethyl-2-cyclohexen-1-ol, chiral GC is highly effective. gcms.cz Capillary columns containing a CSP, often a cyclodextrin (B1172386) derivative (e.g., permethylated beta-cyclodextrin), are used. chromatographyonline.comwisc.edu The two enantiomers exhibit different retention times as they pass through the column. The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be employed, often after derivatizing the alcohol to introduce a chromophore that can be easily detected by a UV detector. nih.govsigmaaldrich.com The principle remains the same: the two enantiomers are separated on a column packed with a chiral stationary phase. sigmaaldrich.com The separation allows for precise quantification of each enantiomer. researchgate.net

Table 2: Representative Conditions for Chiral GC Analysis This table provides an example of typical parameters for the enantioseparation of 3,5,5-trimethyl-2-cyclohexen-1-ol.

| Parameter | Condition |

| Column | Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm film) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Isothermal at 85-95 °C |

| Detector | Flame Ionization Detector (FID) |

| Expected Result | Baseline separation of (1S) and (1R) enantiomers |

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs). libretexts.org These are typically lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), which are chiral and paramagnetic.

When a CSR is added to an NMR sample containing a racemic or enantioenriched mixture of 3,5,5-trimethyl-2-cyclohexen-1-ol, the alcohol's hydroxyl group coordinates to the lanthanide ion. This forms transient diastereomeric complexes. libretexts.org Due to the different spatial arrangements, the protons in the two diastereomeric complexes experience different magnetic fields induced by the paramagnetic lanthanide. This results in the separation of NMR signals that were chemically equivalent (isochronous) in the absence of the CSR. By integrating the now-separated signals corresponding to each enantiomer, their relative ratio, and thus the enantiomeric excess, can be accurately determined. libretexts.org

Reactivity and Chemical Transformations of 1s 3,5,5 Trimethyl 2 Cyclohexen 1 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol is a key site for synthetic modifications, enabling its conversion to ketones and the formation of ester and ether derivatives.

Oxidation Reactions to Ketone Analogues

The secondary alcohol group of (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol can be readily oxidized to form its corresponding α,β-unsaturated ketone, 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone). This transformation is a fundamental reaction in organic synthesis.

A documented method for this oxidation involves the use of palladium on activated charcoal as a catalyst under an ethylene (B1197577) atmosphere. orgsyn.orgsigmaaldrich.com This process yields the corresponding carbonyl compound, isophorone (B1672270). orgsyn.orgsigmaaldrich.com

In addition to this specific method, a wide array of standard oxidizing agents can be employed to convert secondary alcohols to ketones. These reagents are broadly applicable and effective for this type of transformation. Common examples include:

Chromium-based reagents : Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (the Jones oxidation), is a powerful oxidizing agent for this purpose. Milder alternatives like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are also effective and can offer greater selectivity, particularly when other sensitive functional groups are present in the molecule.

Dess-Martin Periodinane (DMP) : This hypervalent iodine reagent is a modern, mild, and highly efficient option for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It operates under neutral conditions at room temperature.

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.

The general transformation is illustrated below:

Figure 1: General scheme for the oxidation of (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol to 3,5,5-Trimethyl-2-cyclohexen-1-one.

The choice of oxidant depends on factors such as the desired reaction scale, sensitivity of the substrate, and environmental considerations.

Derivatization via Esterification and Etherification

The hydroxyl group of (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol serves as a handle for derivatization through esterification and etherification, reactions that are crucial for modifying the compound's physical and biological properties.

Esterification Esters of this alcohol can be synthesized through several standard methods. Although specific examples for the unsaturated alcohol are not prevalent in readily available literature, the reactivity is analogous to its saturated counterpart, 3,3,5-trimethylcyclohexanol. Documented procedures for the saturated alcohol, which are directly applicable here, include:

Reaction with Acid Anhydrides : Heating the alcohol with an acid anhydride, such as acetic anhydride, is a common method to produce the corresponding acetate (B1210297) ester. This reaction can be catalyzed by acid and often involves distilling the resulting carboxylic acid byproduct to drive the equilibrium. google.com

Reaction with Acid Chlorides : Acyl chlorides, such as crotonic acid chloride, react with the alcohol in the presence of a base like pyridine (B92270) to form the ester. The base neutralizes the HCl generated during the reaction. google.com

Fischer Esterification : Direct reaction with a carboxylic acid (e.g., tiglic acid) in the presence of a strong acid catalyst like p-toluenesulfonic acid, typically with removal of water, yields the desired ester. google.com

Transesterification : The alcohol can be heated with an existing ester (e.g., methyl 3-methyl-2-butenoate) in the presence of a base catalyst like sodium methylate to yield a new ester. google.com

Etherification Ether derivatives can be prepared via methods like the Williamson ether synthesis. This involves converting the alcohol to its corresponding alkoxide ion using a strong base (e.g., sodium hydride), followed by reaction with an alkyl halide or another substrate with a suitable leaving group (such as a tosylate or mesylate). byjus.comepo.org While acid-catalyzed dehydration is a method for ether synthesis from some alcohols, it is not suitable for secondary or tertiary alcohols as elimination reactions tend to dominate, leading to the formation of alkenes. byjus.com

A related process is the hydrogenation of the corresponding enol ether, 3,3,5-trimethylcyclohexenyl ethyl ether, which utilizes a palladium catalyst to produce the saturated ether. google.com This indicates that the precursor enol ether can be readily formed from the ketone analogue, isophorone. google.com

Reactions of the Carbon-Carbon Double Bond

The alkene moiety in (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol is susceptible to reactions that saturate the bond or add new functional groups across it.

Catalytic Hydrogenation and Reduction

The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation, leaving the hydroxyl group intact. This reaction converts the unsaturated alcohol into its saturated analogue, 3,5,5-trimethylcyclohexan-1-ol.

This transformation is typically achieved using hydrogen gas (H₂) and a heterogeneous metal catalyst. Common and effective catalysts for this purpose include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Raney Ni)

A patent describing the hydrogenation of the closely related 3,3,5-trimethylcyclohexenyl ethyl ether to the corresponding saturated ether specifies the use of a palladium catalyst at moderate temperatures (20-100 °C) and pressures (1-10 bar H₂). google.com These conditions are representative of those that would be effective for the hydrogenation of (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol. The reaction results in the saturation of the cyclohexene (B86901) ring.

Figure 2: General scheme for the catalytic hydrogenation of (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol.

Addition Reactions to the Alkene Moiety

The electron-rich double bond of (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol can undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond is expected to follow Markovnikov's rule. The reaction proceeds via a two-step mechanism involving the initial protonation of the alkene to form the most stable carbocation intermediate. scbt.com For this specific substrate, protonation can occur at either C2 or C3. Protonation at C2 would yield a tertiary carbocation at C3, which is stabilized by the adjacent carbon atoms. Protonation at C3 would yield a carbocation at C2, adjacent to the hydroxyl group. The regiochemical outcome would be dictated by the relative stability of these intermediates, with the halide ion subsequently attacking the carbocation.

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the double bond typically proceeds through a bridged halonium ion intermediate. This intermediate is then attacked by a halide ion from the face opposite to the bridge, resulting in anti-addition of the two halogen atoms.

Rearrangement Reactions and Isomerizations

Under certain conditions, particularly in the presence of acid, (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol and its derivatives can undergo rearrangements or isomerizations.

A relevant example is the isomerization of the corresponding ketone, 3,5,5-trimethylcyclohexa-2-en-1-one (α-isophorone), into its conjugated isomer, 3,5,5-trimethylcyclohexa-3-en-1-one (β-isophorone). google.com This demonstrates the potential for migration of the double bond within the six-membered ring system under catalytic conditions. google.com

For the alcohol itself, being an allylic alcohol, it has the potential to undergo sigmatropic rearrangements. For instance, reaction with an orthoester like triethyl orthoacetate in the presence of an acid catalyst can lead to a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement (a variation of the Claisen rearrangement), which would result in the formation of a new C-C bond and migration of the double bond.

Furthermore, reactions that proceed through a carbocation intermediate, such as acid-catalyzed addition or dehydration, could potentially involve rearrangements. If a carbocation is formed, a 1,2-hydride or 1,2-alkyl shift could occur if it leads to a more stable carbocation, altering the carbon skeleton before the final product is formed.

Utility in Subsequent Reaction Cascades (e.g., Diels-Alder via related dienes)

(1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol, also known as isophorol, stands as a versatile and readily available chiral starting material in organic synthesis. A significant application of this compound is its potential to be transformed into a conjugated diene, which can subsequently engage in powerful reaction cascades to build molecular complexity. Among these, the Diels-Alder reaction is a paramount example. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, which is typically an alkene or an alkyne, to generate a six-membered ring. ucalgary.canih.govrsc.org This reaction is renowned in synthetic chemistry for its high degree of stereospecificity and its capacity to form multiple carbon-carbon bonds in a single, atom-economical step. nih.gov

The conversion of (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol to a diene suitable for a Diels-Alder reaction is conceptually straightforward, typically involving an acid-catalyzed dehydration. This elimination of a water molecule is anticipated to yield 1,5,5-trimethyl-1,3-cyclohexadiene as the major product, driven by the thermodynamic stability associated with the formation of a conjugated π-system.

Upon its formation, 1,5,5-trimethyl-1,3-cyclohexadiene can serve as the diene component in a Diels-Alder cycloaddition. The reactivity of this diene and the stereochemical outcome of the reaction are influenced by the substituent methyl groups. In general, the presence of electron-donating groups, such as alkyl groups, on the diene raises the energy of the Highest Occupied Molecular Orbital (HOMO). youtube.com This, in turn, accelerates the reaction with dienophiles that are electron-poor.

A generalized scheme for such a reaction cascade is outlined below:

Dehydration: The initial step involves the acid-catalyzed dehydration of (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol to produce 1,5,5-trimethyl-1,3-cyclohexadiene.

Diels-Alder Reaction: The resulting diene, whether generated in situ or isolated, undergoes a cycloaddition reaction with a suitable dienophile to form a bicyclic adduct.

The synthetic utility of this cascade is underscored by the wide array of dienophiles that can be utilized, enabling access to a diverse range of complex molecular frameworks. While specific, detailed research on the Diels-Alder reactions of 1,5,5-trimethyl-1,3-cyclohexadiene is not extensively documented in readily available literature, its reactivity can be reliably inferred from studies conducted on analogous substituted 1,3-cyclohexadienes. researchgate.net

Table 1: Representative Diels-Alder Reactions of Substituted 1,3-Cyclohexadienes

| Diene | Dienophile | Product (General Structure) | Key Reaction Characteristics |

| 1,3-Cyclohexadiene | Maleic anhydride | Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | The reaction is highly stereospecific, favoring the formation of the endo isomer under conditions of kinetic control. researchgate.net |

| 1-Methyl-1,3-cyclohexadiene | Methyl acrylate | Methyl 1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate | The regioselectivity of the cycloaddition is governed by the substitution pattern on the diene. |

| 1,3-Cyclohexadiene | Dimethyl acetylenedicarboxylate | Dimethyl bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate | The use of an alkyne as the dienophile results in a product containing two double bonds within the newly formed ring. |

The reaction sequence commencing with (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol offers a strategic avenue for the synthesis of intricate molecular structures. A key advantage of this approach is the potential for transferring the chirality from the starting alcohol to the final bicyclic product, rendering this a valuable method in the field of asymmetric synthesis. The resulting adducts can serve as crucial intermediates in the total synthesis of natural products and other compounds of biological interest.

Role As a Chiral Synthon in Complex Molecule Synthesis

Precursor for Optically Active Cyclohexenones and their Derivatives

The oxidation of allylic alcohols to α,β-unsaturated ketones is a fundamental transformation in organic synthesis. (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol can, in principle, be oxidized to its corresponding ketone, (S)-3,5,5-trimethyl-2-cyclohexen-1-one, also known as (S)-isophorone. The racemic form of 3,5,5-trimethyl-2-cyclohexen-1-ol (B1582508) is known to undergo oxidation in the presence of palladium on activated charcoal to yield the corresponding carbonyl compound. sigmaaldrich.com While this specific transformation for the (1S)-enantiomer is conceptually straightforward, detailed research findings on specific reagents and conditions that preserve its optical purity are not extensively documented in readily available literature.

However, significant research has been conducted on the synthesis of related optically active cyclohexenone derivatives starting from isophorone (B1672270), the racemic ketone. These derivatives, such as 4-hydroxyisophorone (4-HIP) and 4-ketoisophorone (4-KIP), are valuable intermediates for pharmaceuticals and fragrances. rsc.org Biocatalysis using unspecific peroxygenases (UPOs) has emerged as a selective method for these transformations. For instance, the UPO from the fungus Agrocybe aegerita can hydroxylate isophorone to yield the (S)-enantiomer of 4-hydroxyisophorone with an 88% enantiomeric excess (ee). rsc.org

Further oxidation of isophorone isomers can lead to 2,6,6-trimethylcyclohex-2-ene-1,4-dione (ketoisophorone), a key intermediate for carotenoids and vitamin E. prepchem.cominvivochem.com This oxidation is often performed on β-isophorone (the isomer with the endocyclic double bond at the 3-position) using molecular oxygen in the presence of catalysts like cobalt acetate (B1210297) or manganese-salen complexes. prepchem.comgoogle.com

The table below summarizes the synthesis of various cyclohexenone derivatives from isophorone and its isomers.

| Starting Material | Product | Reagents/Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Isophorone | (S)-4-Hydroxyisophorone | Agrocybe aegerita UPO, H₂O₂ | Yields the (S)-enantiomer with 88% ee. | rsc.org |

| β-Isophorone | Ketoisophorone | Cobalt acetate, O₂, Pyridine (B92270) | 68% yield. | prepchem.com |

| β-Isophorone | Ketoisophorone | Manganese-salen complex, O₂, Organic base | High selectivity and space-time yields. | google.com |

Integration into Natural Product Total Synthesis

The use of readily available, enantiomerically pure compounds from the "chiral pool" is a powerful strategy in the total synthesis of complex natural products. While (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol possesses the structural features of a useful chiral building block, a review of the scientific literature does not reveal published examples of its direct application as a starting material in the total synthesis of natural products.

Synthetic chemists often turn to other chiral cyclic precursors for constructing complex molecular architectures. For example, in the total synthesis of the neurotoxic sesquiterpenoid (-)-picrotoxinin, a molecule with a stereochemically dense and polyoxygenated structure, the chiral starting material is typically (R)-carvone. This choice allows for the establishment of key stereocenters early in the synthetic sequence. Similarly, the synthesis of other natural products like (-)-boschnialactone has been achieved starting from different chiral building blocks, such as a bicyclic lactone obtained through an asymmetric Diels-Alder reaction, rather than from isophorol derivatives. oup.com

The absence of (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol in these complex syntheses may be due to several factors, including the availability of other, more suitable chiral precursors or the challenges in elaborating its specific cyclic framework into a desired natural product skeleton.

Design of Chiral Ligands and Catalysts

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer drugs and other valuable chiral molecules. sigmaaldrich.comrsc.org A chiral ligand coordinates to a metal center to create a chiral catalyst that can steer a chemical reaction to preferentially form one of two possible enantiomeric products. The design of these ligands often relies on incorporating a rigid, stereochemically defined organic molecule—a chiral scaffold—to create a well-defined chiral environment around the catalytic center.

(1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol, with its defined stereocenter and rigid cyclic structure, represents a potential scaffold for the development of new chiral ligands. The hydroxyl group provides a convenient handle for attaching coordinating groups, such as phosphines or amines, which can then bind to a metal.

Despite this potential, a survey of the chemical literature indicates that (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol has not been extensively explored or utilized for this purpose. The field of chiral ligand design is vast, with many established and highly effective scaffolds, such as BINOL, Salen, and various oxazoline-based structures. sigmaaldrich.comwikipedia.org These "privileged ligands" have demonstrated broad applicability and high efficiency across a wide range of asymmetric transformations, which may have directed research efforts away from less-established scaffolds like isophorol derivatives. Therefore, the application of (1S)-3,5,5-trimethyl-2-cyclohexen-1-ol in the design of novel chiral ligands and catalysts remains an underexplored area of research.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. emerypharma.com For a chiral molecule like (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol, NMR is instrumental in confirming the carbon skeleton and providing insights into its stereochemistry. While specific spectral data for the (1S)-enantiomer is not widely published, the analysis of the racemic mixture of 3,5,5-Trimethyl-2-cyclohexen-1-ol (B1582508) provides foundational data. It is important to note that in a standard achiral solvent, the NMR spectra of the (1S) and (1R) enantiomers are identical.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. The combination of these one-dimensional techniques allows for the initial mapping of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,5,5-Trimethyl-2-cyclohexen-1-ol exhibits distinct signals corresponding to the different types of protons in the molecule. Key signals include those for the vinyl proton, the proton on the carbon bearing the hydroxyl group (carbinol proton), the methylene (B1212753) protons of the cyclohexene (B86901) ring, and the protons of the three methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by showing signals for each unique carbon atom. This includes the sp² hybridized carbons of the double bond, the sp³ carbon attached to the hydroxyl group, the quaternary carbon, and the carbons of the methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 3,5,5-Trimethyl-2-cyclohexen-1-ol Note: This data is based on typical chemical shift values and data for structurally related compounds. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| C1-H | ~4.0 - 4.2 | ~65 - 70 | Carbinol proton, adjacent to the double bond and hydroxyl group. |

| C2-H | ~5.4 - 5.6 | ~125 - 130 | Vinyl proton, part of the C=C double bond. |

| C3 | - | ~135 - 140 | Quaternary vinyl carbon with methyl substituent. |

| C4-H₂ | ~1.6 - 1.9 | ~40 - 45 | Methylene protons on the cyclohexene ring. |

| C5 | - | ~30 - 35 | Quaternary carbon with two methyl substituents. |

| C6-H₂ | ~1.4 - 1.7 | ~45 - 50 | Methylene protons on the cyclohexene ring. |

| C3-CH₃ | ~1.7 | ~20 - 25 | Vinyl methyl group. |

| C5-(CH₃)₂ | ~0.9 - 1.1 | ~25 - 30 | Geminal methyl groups. |

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and for determining the molecule's through-bond and through-space correlations. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). walisongo.ac.idyoutube.com For (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol, COSY would show correlations between the C1-H and the C2-H, as well as between the C1-H and the C6-H₂ protons. It would also show coupling between the protons of the C4 and C6 methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹J coupling). wikipedia.orgnist.gov HSQC is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the C1-H proton would show a cross-peak to the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for piecing together the carbon skeleton. nist.govorgsyn.org For example, the protons of the C3-methyl group would show a correlation to the C2 and C3 carbons. The protons of the geminal methyls at C5 would show correlations to C4, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. acdlabs.comlibretexts.orglibretexts.org NOESY is the definitive NMR technique for determining relative stereochemistry. For (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol, the key to confirming the 'S' configuration would be the observation of specific NOE cross-peaks. For instance, the orientation of the hydroxyl group can be inferred from NOEs between the C1-H and adjacent ring protons. The pseudoaxial or pseudoequatorial nature of the C1-H can be determined by its spatial proximity to other protons on the ring, which would confirm the relative stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. libretexts.org The electron ionization (EI) mass spectrum of 3,5,5-Trimethyl-2-cyclohexen-1-ol is available in the NIST database. nist.gov

The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular formula C₉H₁₆O. nist.gov The fragmentation of cyclic alcohols is often complex. Common fragmentation pathways for 3,5,5-Trimethyl-2-cyclohexen-1-ol would include:

Loss of a methyl radical (•CH₃): This would result in a significant peak at m/z 125.

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols, leading to a peak at m/z 122. libretexts.org

Loss of a propyl radical (•C₃H₇): Cleavage of the ring can lead to the loss of side chains, resulting in various fragment ions.

Retro-Diels-Alder reaction: Cyclohexene derivatives can undergo a characteristic retro-Diels-Alder fragmentation, which would split the ring into two smaller fragments.

Table 2: Major Fragment Ions in the Mass Spectrum of 3,5,5-Trimethyl-2-cyclohexen-1-ol Data based on general fragmentation principles and the NIST mass spectrum. nist.gov

| m/z | Proposed Fragment | Description of Loss |

|---|---|---|

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 125 | [C₈H₁₃O]⁺ | Loss of a methyl radical (M - 15) |

| 122 | [C₉H₁₄]⁺ | Loss of water (M - 18) |

| 107 | [C₈H₁₁]⁺ | Loss of water and a methyl radical (M - 18 - 15) |

| 82 | [C₆H₁₀]⁺ | Likely from Retro-Diels-Alder fragmentation |

| 43 | [C₃H₇]⁺ | Isopropyl cation or related C₃ fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. These two techniques are complementary.

For (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol, the key functional groups are the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the various C-H and C-C single bonds of the aliphatic ring structure.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. Other key absorptions include C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ carbons and just above 3000 cm⁻¹ for the sp² carbons, a C=C stretching vibration around 1650-1670 cm⁻¹, and a C-O stretching vibration in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the non-polar C=C double bond stretching vibration would typically show a strong signal. The symmetric C-H stretching and bending modes of the methyl groups would also be prominent. The O-H stretch is generally weaker in Raman than in IR.

Table 3: Characteristic Vibrational Frequencies for 3,5,5-Trimethyl-2-cyclohexen-1-ol Note: These are typical frequency ranges for the specified functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Description | Typical Intensity (IR/Raman) |

|---|---|---|---|

| 3200-3600 | O-H stretch | Alcohol hydroxyl group | Strong, Broad / Weak |

| 3010-3050 | C-H stretch (sp²) | Vinyl C-H bond | Medium / Medium |

| 2850-2960 | C-H stretch (sp³) | Aliphatic and methyl C-H bonds | Strong / Strong |

| 1650-1670 | C=C stretch | Alkene double bond | Medium / Strong |

| 1430-1470 | C-H bend | Methylene and methyl scissoring | Medium / Medium |

| 1365-1385 | C-H bend | Gem-dimethyl symmetric bending (umbrella mode) | Medium-Strong / Medium |

| 1000-1200 | C-O stretch | Alcohol C-O single bond | Strong / Weak-Medium |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol. These methods model the behavior of electrons within the molecule to predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is particularly valuable for predicting spectroscopic properties that are sensitive to stereochemistry. For a chiral molecule such as (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol, Electronic Circular Dichroism (ECD) spectroscopy is a critical experimental technique for confirming its absolute configuration.

The prediction of ECD spectra via Time-Dependent DFT (TD-DFT) has become a standard and reliable procedure. The typical computational workflow involves several steps:

Conformational Search: The process begins with a thorough search of the molecule's potential energy surface to identify all possible stable conformations (conformers). This is often performed using lower-cost methods like molecular mechanics.

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). nih.govresearchgate.net This step yields accurate structures and their relative stabilities.

ECD Spectrum Calculation: Using the optimized geometries, TD-DFT calculations are performed to predict the ECD spectrum for each significant conformer.

Boltzmann Averaging: The final predicted spectrum is generated by averaging the spectra of the individual conformers, weighted according to their calculated Boltzmann population distribution at a given temperature.

By comparing the theoretically predicted ECD spectrum with the experimentally measured one, the absolute configuration of the molecule can be unambiguously assigned. A good match between the experimental spectrum and the spectrum calculated for the (1S)-enantiomer confirms its stereochemistry. The choice of functional and basis set is crucial for accuracy, with various combinations being used depending on the specific system. mdpi.com

Table 1: Common Functionals and Basis Sets in DFT/TD-DFT Calculations

| Functional | Type | Basis Set | Description |

| B3LYP | Hybrid GGA | 6-31G(d,p) | A widely used functional known for its balance of accuracy and computational cost for organic molecules. |

| PBE0 | Hybrid GGA | 6-311+G(d,p) | A parameter-free hybrid functional often used for spectroscopic calculations. |

| M06-2X | Hybrid Meta-GGA | cc-pVTZ | A functional with a high amount of Hartree-Fock exchange, good for main-group thermochemistry and noncovalent interactions. |

| CAM-B3LYP | Long-Range Corrected Hybrid | aug-cc-pVDZ | A functional designed to provide better accuracy for long-range interactions and electronic excitations. |

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and interacts with its environment (e.g., a solvent or an enzyme active site). semanticscholar.orgnih.gov

For (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol, MD simulations can:

Explore the conformational landscape to ensure all relevant shapes of the molecule are identified.

Analyze the flexibility of the cyclohexene (B86901) ring and the rotational freedom of the hydroxyl and trimethyl groups.

Study how the molecule interacts with solvent molecules, which can influence its preferred conformation.

Simulate its binding within a catalyst's active site, providing crucial information on the specific orientation that leads to a chemical reaction. mdpi.com

These simulations are vital for bridging the gap between static structures and the dynamic reality of chemical processes, such as enzymatic catalysis. nih.govsemanticscholar.org

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating the precise step-by-step mechanism of chemical reactions. The stereoselective synthesis of (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol is typically achieved via the asymmetric reduction of its prochiral precursor, 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone). DFT calculations can map the entire reaction pathway, providing a detailed understanding of how stereoselectivity is achieved. nih.gov

This is accomplished by:

Modeling Reactants and Products: The structures of the ketone substrate, the reducing agent, and the chiral catalyst are optimized.

Locating Transition States (TS): The highest-energy point along the reaction coordinate, the transition state, is located and characterized. For a stereoselective reaction, there are at least two competing transition states—one leading to the (S)-product and one to the (R)-product.

Calculating Activation Energies: The energy difference between the reactants and each transition state (the activation energy) is calculated. The stereochemical outcome of the reaction is determined by the difference in these activation energies (ΔΔG‡). A lower activation energy for the transition state leading to the (1S)-product explains why it is formed preferentially.

Studies on analogous ketone reductions show that the catalyst creates a chiral environment that forces the substrate to bind in a specific orientation. nih.govacs.org This orientation makes the delivery of the hydride (the reducing agent) to one face of the carbonyl group much more favorable, resulting in a high yield of the desired enantiomer.

Rational Design in Stereoselective Synthesis

The insights gained from mechanistic studies form the basis for the rational design of new and improved catalysts. monash.edu By understanding the key molecular interactions that control stereoselectivity, catalysts can be modified to enhance their performance. chiralpedia.comresearchgate.net

Computational approaches contribute to this design process by:

Identifying Key Interactions: Analyzing the transition state geometry reveals which parts of the catalyst are most important for stereo-control. This could involve steric hindrance that blocks one reaction pathway or hydrogen bonding that stabilizes the preferred pathway.

In Silico Screening: New catalyst designs can be tested computationally before they are synthesized in the lab. chemrxiv.org By modifying the catalyst structure in the computer model and recalculating the activation energies, scientists can predict whether a change will improve the enantioselectivity.

Enzyme Engineering: In biocatalysis, MD simulations and DFT can model how a substrate like isophorone (B1672270) fits into an enzyme's active site. researchgate.net This knowledge allows for targeted mutations of the enzyme's amino acids to create a more effective biocatalyst for producing (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol with higher purity.

This synergy between computational modeling and experimental work accelerates the development of highly efficient methods for synthesizing specific, enantiomerically pure compounds. chiralpedia.com

Q & A

Q. What are the key spectroscopic markers for confirming the structure of (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol using NMR?

Methodological Answer:

- 1H NMR : Focus on characteristic proton signals, such as the cyclohexenyl proton (δ ~5.5 ppm, doublet with J = 2.0 Hz) and methyl groups (δ ~1.2–1.7 ppm). The stereochemistry at C1 influences splitting patterns (e.g., coupling constants for adjacent protons) .

- 13C NMR : Key carbons include the hydroxyl-bearing C1 (δ ~62–63 ppm), the cyclohexenyl C2 (δ ~56–62 ppm), and quaternary carbons (C3, C5: δ ~30–34 ppm). Assignments should align with literature data for analogous cyclohexenols .

- Example Table :

| Carbon Position | δ (13C NMR, ppm) | Proton Group | δ (1H NMR, ppm) |

|---|---|---|---|

| C1 (OH-bearing) | 62.7 | C2-H | 5.53 (d, J=2.0) |

| C5 (CH3) | 33.5 | C5-CH3 | 1.68–0.84 (m) |

Q. What synthetic routes are reported for (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol?

Methodological Answer:

- Starting Material Utilization : The compound is synthesized via carbamate formation using 3,5,5-trimethyl-2-cyclohexen-1-ol (CAS 470-99-5) and isocyanates, yielding derivatives in ~45% efficiency. Reaction conditions include inert atmospheres and controlled stoichiometry .

- Stereochemical Control : Chiral resolution or asymmetric catalysis may be employed to isolate the (1S)-enantiomer. Column chromatography with chiral stationary phases (e.g., cellulose-based) can separate enantiomers .

Advanced Research Questions

Q. How does the stereochemistry at C1 influence catalytic oxidation reactivity?

Methodological Answer:

- Pd-Catalyzed Oxidation : The (1S)-configuration directs regioselectivity during oxidation. Under ethylene atmosphere with Pd/charcoal, the allylic alcohol converts to a ketone. Stereoelectronic effects from the hydroxyl group’s orientation may stabilize transition states, favoring specific reaction pathways .

- Mechanistic Insight : Computational studies (e.g., DFT) can model orbital interactions between the Pd catalyst and the substrate’s stereochemical environment. Compare activation energies for (1S) vs. (1R) configurations .

Q. How can contradictory spectral data for this compound be resolved?

Q. What computational methods predict the conformational stability of (1S)-3,5,5-Trimethyl-2-cyclohexen-1-ol?

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Flammability : Classified as a Category 4 flammable liquid (flash point 80°C). Store in sealed containers away from ignition sources. Use explosion-proof equipment .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use local exhaust ventilation to limit vapor exposure .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.